4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, phenyl, and p-tolyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar pyrrolopyrimidine derivatives have been reported to exhibit neuroprotective and anti-inflammatory properties . They have shown promising interactions with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound’s mode of action is likely through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The degree of lipophilicity of similar compounds, which reflects their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various amine or thiol derivatives.
Scientific Research Applications
4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Thiazole derivatives: These compounds also contain a heterocyclic core and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-7-9-15(10-8-13)23-11-16(14-5-3-2-4-6-14)17-18(20)21-12-22-19(17)23/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXRKMVZRLEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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